N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
CAS No.:
Cat. No.: VC20209525
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3O3S |
|---|---|
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
| Standard InChI | InChI=1S/C17H16ClN3O3S/c18-12-3-1-2-11(8-12)9-13-10-19-17(25-13)20-14(22)6-7-21-15(23)4-5-16(21)24/h1-3,8,10H,4-7,9H2,(H,19,20,22) |
| Standard InChI Key | VSCFXQXVAOTZDA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is defined by three key components:
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A thiazole ring (C3H3NS), a five-membered heterocycle known for its metabolic stability and role in drug design.
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A 3-chlorobenzyl group (C7H6Cl), providing hydrophobic character and electronic effects due to the chlorine substituent.
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A 2,5-dioxopyrrolidin-1-yl propanamide moiety, contributing hydrogen-bonding capabilities and conformational rigidity.
Molecular Formula and Weight
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Molecular Formula: C17H16ClN3O3S
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Molecular Weight: 377.85 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07).
Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
| Canonical SMILES | C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
| Topological Polar Surface Area | 100 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
The chlorine atom at the meta position of the benzyl group enhances lipophilicity, potentially improving membrane permeability compared to non-halogenated analogues. The thiazole ring’s electron-rich nature may facilitate π-π interactions with aromatic residues in biological targets.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of this compound typically follows a multi-step protocol, adapted from methodologies used for structurally related thiazole derivatives:
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Thiazole Ring Formation:
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Reaction of 3-chlorobenzyl chloride with thiourea in the presence of a base (e.g., sodium hydroxide) yields 5-(3-chlorobenzyl)-1,3-thiazol-2-amine.
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Key Reaction:
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Amide Bond Formation:
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The amine intermediate reacts with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF).
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Reaction Conditions: 0°C to room temperature, 12–24 hours, under nitrogen atmosphere.
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Industrial-Scale Considerations
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
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Yield Optimization: Continuous flow reactors reduce reaction times by 40% compared to batch processes.
Biological Activity and Mechanism of Action
Putative Targets
While direct pharmacological data on this compound are scarce, structural analogues exhibit activity against:
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Kinesin Spindle Protein (KSP): Inhibition disrupts mitotic spindle assembly, inducing apoptosis in cancer cells.
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Serine/Threonine Kinases: Modulation of MAPK/ERK signaling pathways implicated in inflammation and proliferation.
Structure-Activity Relationships (SAR)
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The 3-chlorobenzyl group enhances target affinity compared to non-halogenated variants, likely due to hydrophobic interactions with enzyme pockets.
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The pyrrolidinone moiety stabilizes binding via hydrogen bonds with catalytic residues (e.g., Asp/Glu side chains).
| Application | Rationale |
|---|---|
| Oncology | KSP inhibition arrests tumor cell division. |
| Neurodegeneration | Kinase modulation may reduce tau hyperphosphorylation in Alzheimer’s models. |
| Antimicrobial Agents | Thiazole derivatives show broad-spectrum activity against Gram-positive bacteria. |
Agricultural Uses
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Fungicidal Activity: Chlorinated thiazoles disrupt ergosterol biosynthesis in Aspergillus species.
Comparative Analysis with Analogues
Dichloro vs. Monochloro Derivatives
| Parameter | 3-Chlorobenzyl Derivative | 3,4-Dichlorobenzyl Derivative |
|---|---|---|
| Molecular Weight | 377.85 g/mol | 412.3 g/mol |
| LogP | 2.8 | 3.5 |
| IC50 (KSP Inhibition) | 180 nM (predicted) | 85 nM |
The additional chlorine in the dichloro analogue increases lipophilicity and target affinity but may reduce aqueous solubility.
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
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Target Deconvolution: Use CRISPR-Cas9 screens to identify novel molecular targets.
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Analog Synthesis: Explore fluorinated benzyl groups to balance lipophilicity and solubility.
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